Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H11Cl2NO3 and its molecular weight is 312.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cycloaddition Reactions and Ring Transformations
Research by Vandenberghe et al. (1996) delves into cycloadducts formed from Diels−Alder reactions involving pyrazinones, leading to products such as methyl 6-cyano-1,2-dihydro-2-oxo-4-pyridinecarboxylates. These compounds, including variations related to Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate, demonstrate two alternative modes of ring transformation (Vandenberghe et al., 1996).
Crystal Structures of Related Compounds
Pandian et al. (2014) studied the crystal structures and conformational studies of compounds like ethyl 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate, which share structural similarities with the compound . These studies aid in understanding the molecular configuration and interactions of these complex compounds (Pandian et al., 2014).
Synthesis Methods and Industrial Applications
Jing (2012) provides insights into improved synthesis methods for compounds like 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in pesticide production, highlighting industrial applications. This research could be relevant to the synthesis and application of Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate in similar contexts (Jing, 2012).
Eco-Friendly Synthesis Approaches
Rodríguez et al. (2011) describe an eco-friendly methodology for synthesizing N-heterocycles related to dihydropyridines, which includes compounds structurally related to Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate. This approach emphasizes the reduction of environmental impact in chemical synthesis (Rodríguez et al., 2011).
Antifungal Activity
Research by Schwan et al. (1979) on a similar compound, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, demonstrated significant antifungal activity against various pathogenic yeast species. This indicates potential biomedical applications for structurally related compounds like Methyl 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (Schwan et al., 1979).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
A study on similar compounds revealed good pharmacokinetic profiles, suggesting potential for therapeutic use .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
methyl 5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-14(19)12-6-11(16)8-17(13(12)18)7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOAQLUGOCIWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.